1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
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Overview
Description
1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenylsulfonyl group. The final step involves the formation of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the methyl group at the 5-position of the thiadiazole ring.
2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group at the 5-position.
Uniqueness
The presence of the 5-methyl group in 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine may confer unique properties, such as increased stability or enhanced biological activity, compared to similar compounds .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-11-16-17-15(22-11)12-4-3-9-18(10-12)23(19,20)14-7-5-13(21-2)6-8-14/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZURTMHJAGZBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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